molecular formula C10H7F3N2 B1600761 6-(Trifluoromethyl)quinolin-2-amine CAS No. 791595-93-2

6-(Trifluoromethyl)quinolin-2-amine

Cat. No.: B1600761
CAS No.: 791595-93-2
M. Wt: 212.17 g/mol
InChI Key: IMXIFGHLRHXQGE-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C10H7F3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl group at the 6th position and an amine group at the 2nd position of the quinoline ring imparts unique chemical and physical properties to this compound .

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)quinolin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as reverse transcriptase, where it exhibits inhibitory effects by forming key hydrogen bonds with the enzyme’s active site . Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, in non-small cell lung cancer cells, derivatives of quinoline, including this compound, have demonstrated the ability to inhibit cell proliferation and induce apoptosis . These effects are mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction of this compound with reverse transcriptase results in the inhibition of the enzyme’s activity, thereby preventing the replication of certain viruses . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy. Studies have shown that this compound remains stable when stored in dark, dry conditions at temperatures between 2-8°C . Long-term exposure to light or moisture can result in the degradation of the compound, which may affect its biological activity and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the ATP-binding cassette transporters, which facilitate its uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. For example, the localization of this compound to the nucleus can influence its ability to modulate gene expression by interacting with nuclear receptors or transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)quinolin-2-amine typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzotrifluoride with suitable reagents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and other quinoline derivatives with diverse functional groups .

Scientific Research Applications

6-(Trifluoromethyl)quinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. For example, it has been shown to target protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

    4-Trifluoromethyl-2-anilinoquinoline: Known for its anticancer properties.

    3-Chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones: Exhibits various biological activities

Uniqueness: 6-(Trifluoromethyl)quinolin-2-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

6-(trifluoromethyl)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXIFGHLRHXQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459077
Record name 6-(trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791595-93-2
Record name 6-(trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)quinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-6-(trifluoromethyl)quinoline (1 g, 4.3 mmol) in ammonium hydroxide (50 ml) was stirred overnight at 130° C. The resulting mixture was then concentrated under vacuum to give a residue, which was purified by silica gel column chromatography using 1%˜2% methanol in dichloromethane to afford 6-(trifluoromethyl)quinolin-2-amine as an off-white solid (350 mg, 38%). (ES, m/z): [M+H]+ 212; 1H NMR (300 MHz, CDCl3): δ 7.97-7.86 (m, 2H), 7.71 (s, 2H), 6.85 (d, J=9.0 Hz, 1H), 5.26 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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